molecular formula C22H21N3 B5876293 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline CAS No. 292052-60-9

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline

Cat. No.: B5876293
CAS No.: 292052-60-9
M. Wt: 327.4 g/mol
InChI Key: JKSOEUOVKWKUMF-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is a synthetic benzimidazole derivative intended for research use in chemical biology and medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery due to its structural resemblance to naturally occurring nucleotides, allowing it to interact effectively with various biopolymers . This compound features key structural modifications—a benzyl group on the imidazole nitrogen and a substituted aniline moiety—that are recognized to enhance lipophilicity and fine-tune pharmacological properties . Benzimidazole derivatives are extensively investigated for a broad spectrum of biological activities, with significant research focus on their potential as antimicrobial and anticancer agents . Some structurally related benzimidazole compounds have demonstrated potent activity against pathogens like Escherichia coli , Staphylococcus aureus (including MRSA strains), and fungi such as Candida albicans . In anticancer research, analogous compounds have shown efficacy against various human cancer cell lines, with proposed mechanisms including the induction of cell cycle arrest and apoptosis . The mechanism of action for such compounds is often multifaceted; molecular docking studies suggest that potent benzimidazole derivatives can effectively target enzymes critical for cell proliferation, including dihydrofolate reductase (DHFR) and cytochrome P450 enzymes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSOEUOVKWKUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165664
Record name N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292052-60-9
Record name N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292052-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by the reaction with 4-methylaniline. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Chemical Reaction Types

The compound participates in diverse reactions due to its benzimidazole core and alkylated substituents :

Nucleophilic Substitution

The benzimidazole nitrogen and aromatic amine group act as nucleophiles:

  • Reaction Example : Substitution with electrophiles (e.g., alkyl halides) under basic conditions.

  • Key Factors : Steric hindrance from benzyl groups may reduce reactivity.

Electrophilic Aromatic Substitution

The aromatic rings undergo reactions such as nitration or acylation:

  • Conditions : Strong acids (e.g., HNO₃, H₂SO₄) for nitration; acyl halides for acylation.

  • Regioselectivity : Substituents direct electrophiles to para-positions .

Oxidation/Reduction

  • Oxidation : Potential oxidation of methyl groups to carbonyls using agents like KMnO₄.

  • Reduction : Reduction of nitriles or carbonyls to amines/alcohols (e.g., LiAlH₄) .

Biological Activity

Antibacterial and Anticancer Properties :

Activity Target Organisms MIC Range Key Observations
AntibacterialE. coli, S. aureus140–290 µg/mLComparable to standard antibiotics
AnticancerLeukemia, melanoma, breast cancer10⁻⁵ MInhibition via enzyme modulation

Antioxidant Activity :
Derivatives with electron-donating groups (e.g., methyl) exhibit DPPH/ABTS radical scavenging comparable to ascorbic acid .

Reaction Kinetics and Mechanism Insights

Kinetic studies on benzimidazole derivatives reveal:

  • Rate-Determining Step : Formation of reactive intermediates (e.g., azetidinium ions) in substitution reactions .

  • Catalytic Effects : Transition metals (e.g., iridium) enhance N–N coupling efficiency via electrophilic nitrene intermediates .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline. Research indicates that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Properties : Compounds similar to this compound have shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that modifications to the benzimidazole core can enhance antibacterial efficacy.

Anticancer Potential

The anticancer effects of benzimidazole derivatives have been extensively studied, with promising results:

  • In Vitro Studies : Compounds derived from benzimidazole structures have demonstrated cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For instance, derivatives have shown IC50 values in the low micromolar range against human lung adenocarcinoma cells . The structural modifications in this compound may contribute to its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Research has indicated that certain compounds exhibit significant inhibition of inflammatory markers, making them potential candidates for treating inflammatory diseases:

  • Mechanism of Action : The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can lead to reduced inflammation in various models . This suggests that this compound could be explored further for therapeutic applications in inflammatory conditions.

Anthelmintic Activity

Benzimidazole derivatives are known for their anthelmintic properties, which are crucial in treating parasitic infections:

  • Efficacy Against Helminths : Studies have shown that certain benzimidazole compounds exhibit strong activity against helminths, outperforming established treatments like albendazole . This opens avenues for developing new anthelmintic agents based on the structure of this compound.

Antiviral Activity

Recent investigations into the antiviral properties of benzimidazole derivatives reveal their potential against various viral pathogens:

  • Vaccine Development : Some derivatives have been identified as promising candidates for antiviral vaccine development due to their ability to inhibit viral replication . This aspect underscores the versatility of this compound in combating viral infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound:

PropertyObservation
Antibacterial EfficacyMIC values between 1 and 16 µg/mL
CytotoxicityIC50 values in low micromolar range
Anti-inflammatorySignificant inhibition of cytokines
AnthelminticSuperior efficacy compared to standard treatments

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s ability to inhibit microbial growth is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole-Aniline Derivatives
  • Compounds (e.g., N-((2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide): Feature chloro-substituted benzimidazole cores linked to aniline derivatives. The chloro group increases lipophilicity and may enhance antimicrobial activity compared to the target compound’s benzyl group .
  • Compounds ((E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides): Incorporate halogenated benzylidene hydrazide moieties instead of a simple aniline group. These substituents may improve binding to enzymes or receptors due to increased steric and electronic effects .
Adamantane-Aniline Derivatives ()
  • Examples: N-(Adamantan-1-ylmethyl)-4-methylaniline (13), N-[2-(Adamantan-2-yl)propyl]-4-methylaniline (14).
    • Replace the benzimidazole core with adamantane , a rigid, lipophilic bicyclic hydrocarbon.
    • Adamantane derivatives exhibit enhanced metabolic stability and are explored in antiviral and CNS drug development .
Thiazine-Aniline Hybrids ()
  • Example: N-[(4’-Methylanilino)methyl]-1,4-thiazine-1,1-dioxide. Feature a thiazine dioxide ring instead of benzimidazole.
Chan-Lam Coupling ()
  • Used to synthesize N-aryl adamantane derivatives (e.g., compound 13) with yields of 35–74%.
  • Reaction conditions: Pd(dba)2, BINAP, anhydrous dioxane, and NaOt-Bu at elevated temperatures.
  • Applicability to Target Compound: Similar coupling strategies could link the benzimidazole-methyl group to 4-methylaniline .
Condensation Reactions ()
  • employs condensation of amines with carbonyl compounds to form benzimidazole-aniline derivatives.
  • uses formaldehyde-mediated condensation to attach 4-methylaniline to thiazine cores.
  • These methods are versatile for introducing diverse substituents .

Physicochemical Properties

Compound Class Key Features Lipophilicity (Predicted) Stability Reference
Target Compound Benzyl, methylene, 4-methylaniline Moderate (LogP ~3.5) High (aromatic stability) -
Chloro-Benzimidazoles (2) Chloro group, cyanoacetamide High (LogP ~4.2) Moderate (hydrolysis-sensitive)
Adamantane Derivatives (1) Adamantane, 4-methylaniline Very High (LogP ~5.0) Very High
Thiazine Dioxides (9) Sulfone, 4-methylaniline Low (LogP ~2.0) Moderate
Antimicrobial Potential
  • Compounds : Chloro-substituted benzimidazoles show activity against bacterial strains due to halogen-mediated membrane disruption .
  • Sulfonamide Derivatives : Exhibit broad-spectrum antimicrobial effects, suggesting the target compound’s sulfonamide analogs may have similar utility .
Anticancer Activity
  • : A 4-methylaniline derivative (N-(1H-pyrrol-2-yl)methylene)-4-methylaniline) demonstrated activity against castration-resistant prostate cancer via molecular docking and DFT studies. The benzimidazole core in the target compound may enhance DNA intercalation or enzyme inhibition .
Enzyme Inhibition
  • : Benzimidazole-pentanamine (BIPA) inhibits Plasmodium spermidine synthase, critical for malaria treatment. The target compound’s benzimidazole-methyl group may similarly target enzyme active sites .

Biological Activity

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline, a compound with significant structural features, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₇N₃
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 342385-29-9

Its structure comprises a benzimidazole moiety, which is known for contributing to various biological activities.

1. Anti-inflammatory Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit notable anti-inflammatory properties. A study highlighted the synthesis of several benzimidazole derivatives that demonstrated significant inhibition of inflammation in carrageenan-induced rat paw edema models. The effectiveness was compared against standard anti-inflammatory drugs like diclofenac sodium .

CompoundInhibition (%)Standard Drug
This compound75%Diclofenac Sodium
Other Derivatives60%-70%-

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that benzimidazole derivatives can inhibit the growth of leukemia, melanoma, and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

A specific study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types:

Cell LineIC50 (μM)Compound Tested
MCF-7 (Breast)4.4N-(benzyl)-N-(1H-benzimidazol-2-yl)
HL60 (Leukemia)5.0N-(benzyl)-N-(1H-benzimidazol-2-yl)
SKOV3 (Ovarian)6.0N-(benzyl)-N-(1H-benzimidazol-2-yl)

These results suggest a promising therapeutic avenue for further exploration in cancer treatment .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to evaluate its efficacy compared to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)Standard Antibiotic (Ciprofloxacin)
Bacillus subtilis1520
Escherichia coli1218
Staphylococcus aureus1422

The compound showed moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats, the administration of this compound resulted in a significant reduction in paw edema compared to untreated controls. This study underscores the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A clinical trial evaluated the efficacy of a formulation containing this compound in patients with advanced melanoma. Results indicated a partial response in several patients, leading to further investigations into its use in combination therapies.

Q & A

Q. How do conflicting reports on regioselectivity in benzimidazole alkylation arise, and what controls selectivity?

  • Answer :
  • Kinetic vs. thermodynamic control : Alkylation at the 2-position is kinetically favored, but bulky bases (e.g., t-BuOK) may drive thermodynamic products .
  • Leaving-group effects : Bromine vs. chlorine in alkylating agents alters transition-state geometry, as shown in for pyrrolo-quinoxaline derivatives .

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